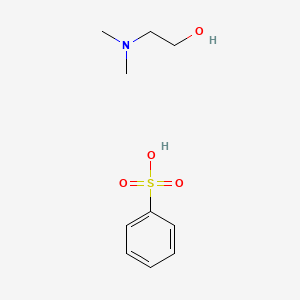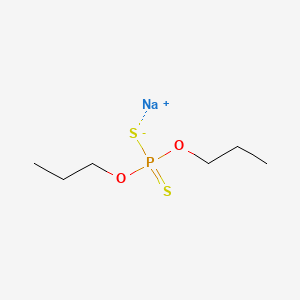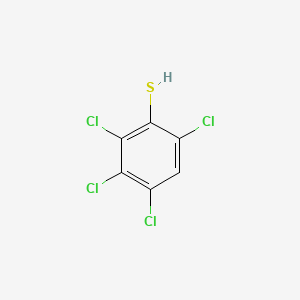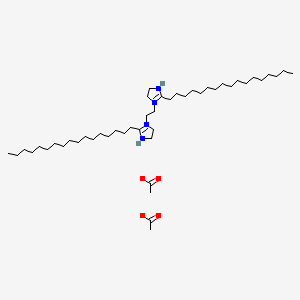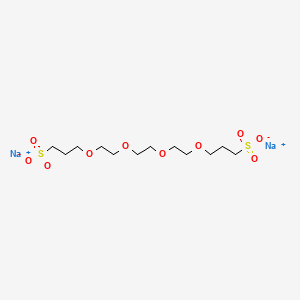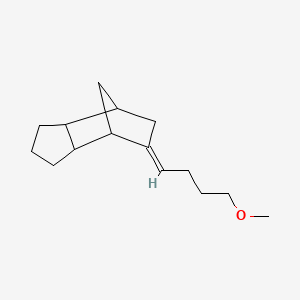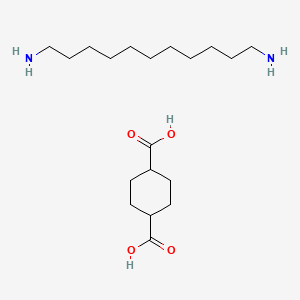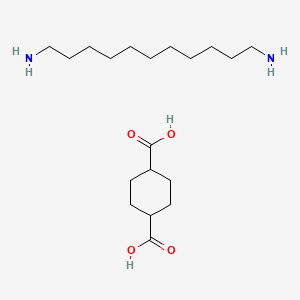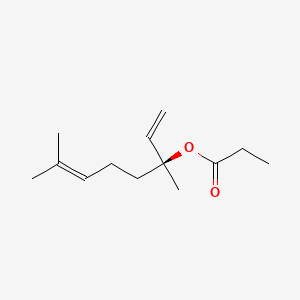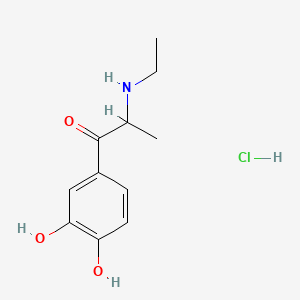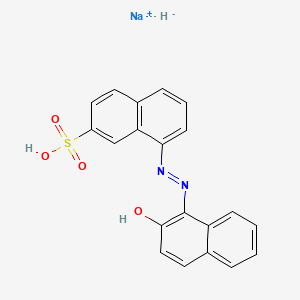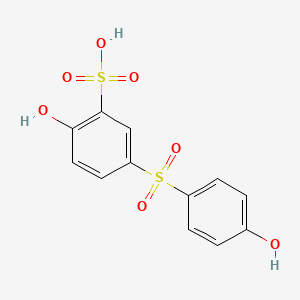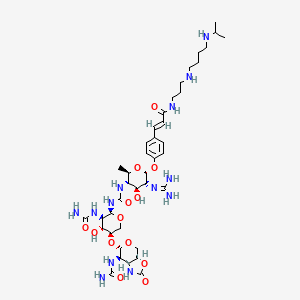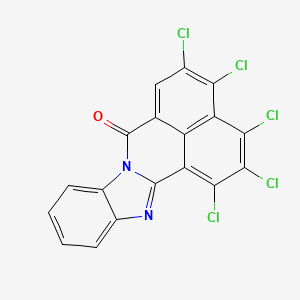
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is an organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its pentachlorinated benzimidazoisoquinoline core, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one typically involves multi-step reactions. One common method includes the condensation of benzimidazole chlorophosphates with benzimidazoisoquinoline-7-one . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chlorinated groups, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: Due to its fluorescent properties, it is employed in biological staining and imaging techniques.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its pentachlorinated structure allows it to interact with various biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its fluorescent properties suggest it may play a role in cellular imaging and diagnostics .
Comparison with Similar Compounds
Pentachloro-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one can be compared with other similar compounds such as:
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one: This compound lacks the pentachlorinated groups, making it less reactive in certain chemical reactions.
Benzimidazoisoquinoline derivatives: These compounds vary in their substitution patterns, affecting their chemical and physical properties.
The uniqueness of this compound lies in its pentachlorinated structure, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
85508-05-0 |
|---|---|
Molecular Formula |
C18H5Cl5N2O |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
14,15,17,18,19-pentachloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C18H5Cl5N2O/c19-7-5-6-10-11(13(7)20)14(21)16(23)15(22)12(10)17-24-8-3-1-2-4-9(8)25(17)18(6)26/h1-5H |
InChI Key |
UUGQSBNOQIHGAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC(=C(C5=C4C3=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


